molecular formula C8H18ClNO2 B1396526 (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1439921-99-9

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No.: B1396526
CAS No.: 1439921-99-9
M. Wt: 195.69 g/mol
InChI Key: VWWAVWOVOOLSTC-RGMNGODLSA-N
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Description

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a hydrochloride salt form of the ester derivative of 3-amino-4,4-dimethylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of 3-amino-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent neutralization with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the ester group, converting it to the corresponding alcohol. Sodium borohydride is a common reducing agent used in such reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents like alkyl halides are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (S)-Methyl 3-amino-4,4-dimethylpentanoate
  • 3-amino-4,4-dimethylpentanoic acid
  • Methyl 3-amino-4,4-dimethylpentanoate

Comparison: (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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